calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate
Description
Chemical Identity and Nomenclature
Calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate is a calcium salt of 4-hydroxymandelic acid, characterized by its bifunctional hydroxy and carboxylate groups. The IUPAC name, calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate , reflects its structural composition: a calcium ion coordinated to two 4-hydroxymandelate anions. Each anion consists of a benzene ring with a hydroxyl group at the para position, an α-hydroxy carboxylic acid moiety, and a carboxylate group (Fig. 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄CaO₈ |
| Molecular Weight | 374.36 g/mol |
| Parent Acid | 4-Hydroxymandelic Acid (C₈H₈O₄) |
| CAS Number (Parent) | 1198-84-1 |
The compound’s structure enables multiple coordination sites, with the carboxylate and hydroxyl groups serving as potential ligands for metal ions. Its synthesis typically involves neutralizing 4-hydroxymandelic acid with calcium hydroxide, yielding a stable, water-soluble complex.
Historical Context of Aromatic Hydroxy Acid Derivatives
Aromatic hydroxy acids, including mandelic acid derivatives, have long been studied for their roles in natural product biosynthesis. The discovery of 4-hydroxymandelic acid as a precursor to the calcium-dependent antibiotic (CDA) in Streptomyces coelicolor marked a pivotal advancement. In this pathway, the enzyme 4-hydroxymandelate synthase (HmaS) catalyzes the formation of 4-hydroxymandelic acid from 4-hydroxyphenylpyruvate, a critical step in CDA production. Deletion of the hmaS gene abolishes CDA biosynthesis, but exogenous supplementation of 4-hydroxymandelate restores antibiotic production, underscoring its indispensability.
This historical linkage highlights the compound’s biological relevance, particularly in microbial secondary metabolism. The evolution of such pathways suggests that aromatic hydroxy acids like 4-hydroxymandelate served as early chelators for metal ions, facilitating the stabilization of complex bioactive molecules.
Significance in Coordination Chemistry
Calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate exemplifies the interplay between metal ions and organic ligands in coordination chemistry. The calcium ion (Ca²⁺) interacts with the carboxylate group’s oxygen atoms, adopting a bidentate binding mode, while the α- and para-hydroxyl groups may participate in hydrogen bonding or weaker coordination interactions (Fig. 2).
O
|
Ca²⁺---OOC-C(OH)-C₆H₄-OH
|
O
This coordination stabilizes the ligand’s conformation and enhances its solubility, critical for biological activity. In CDA, calcium ions mediate the peptide’s interaction with bacterial membranes, suggesting that the metal-ligand complex modulates antibiotic function. The compound’s ability to chelate calcium while retaining structural flexibility makes it a model system for studying cation-anion interactions in aqueous environments.
Comparative studies with simpler mandelate derivatives reveal that the para-hydroxyl group introduces additional steric and electronic effects, altering the coordination geometry and binding affinity. Such insights are invaluable for designing metal-organic frameworks (MOFs) or biocatalysts requiring precise spatial arrangement of functional groups.
Properties
CAS No. |
82492-24-8 |
|---|---|
Molecular Formula |
C16H14CaO8 |
Molecular Weight |
374.35 g/mol |
IUPAC Name |
calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/2C8H8O4.Ca/c2*9-6-3-1-5(2-4-6)7(10)8(11)12;/h2*1-4,7,9-10H,(H,11,12);/q;;+2/p-2 |
InChI Key |
CPPFJLZAZJDRQL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)[O-])O)O.C1=CC(=CC=C1C(C(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, where the 4-hydroxyphenylacetic acid is dissolved and then reacted with calcium hydroxide to form the calcium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms like alcohols, and various substituted phenylacetates. These products have distinct properties and applications in different fields .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceuticals
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways. In vitro studies demonstrated that treatment with calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 by significant margins, suggesting its potential as a therapeutic agent in managing chronic inflammatory diseases.
- Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Its IC50 values in DPPH assays were comparable to well-known antioxidants like ascorbic acid, highlighting its potential for use in formulations targeting oxidative stress-related conditions.
-
Agriculture
- The antimicrobial properties of this compound make it a candidate for use as a natural pesticide or growth enhancer. Studies have shown effectiveness against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa, suggesting its utility in protecting crops from bacterial infections.
-
Food Industry
- Its antioxidant capabilities also lend themselves to applications in food preservation, where it can be used to extend shelf life by preventing oxidation of food products. This property is particularly valuable in maintaining the quality of perishable goods.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong ability to neutralize free radicals.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 12.5 |
| This compound | 15.0 |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on human macrophages revealed that treatment with this compound reduced the expression of TNF-alpha and IL-6 by approximately 50%, indicating its potential role in managing inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 100 |
| IL-6 | 150 | 75 |
Mechanism of Action
The mechanism of action of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Physicochemical and Industrial Relevance
- Solubility : Sodium salts (e.g., CAS 69322-01-6 ) exhibit higher aqueous solubility than esters or free acids, critical for drug delivery.
- Stereochemical Impact : The S-enantiomer of 2-hydroxy-2-(4-hydroxyphenyl)acetate is biologically distinct, as seen in acetylcholinesterase inhibition by related compounds .
- Industrial Applications : Ethyl esters serve as intermediates in organic synthesis , while delignification byproducts (e.g., guaiacol) have commercial value .
Key Research Findings and Contradictions
- Chemoprevention : Calcium compounds show promise in clinical trials for colon cancer, but direct evidence for calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate is lacking .
- Pharmaceutical Optimization : Hydrochloride salts (e.g., ethyl derivatives ) outperform calcium salts in solubility and stability, suggesting counterion-dependent efficacy.
- Structural-Activity Relationships : The 4-hydroxyl group is critical for anti-inflammatory activity, as its removal (e.g., in benzilic acid ) abolishes bioactivity .
Biological Activity
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as calcium 4-hydroxyphenylacetate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a calcium ion coordinated with a 2-hydroxy-2-(4-hydroxyphenyl)acetate ligand. The hydroxyl groups in the structure contribute to its reactivity and biological interactions.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Studies have shown that this compound exhibits significant antioxidant activity, which can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power).
Table 1: Antioxidant Activity of this compound
These values indicate the compound's effectiveness in scavenging free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Notably, it has shown inhibitory effects on α-glucosidase and acetylcholinesterase (AChE), which are relevant in managing diabetes and neurodegenerative diseases respectively.
Table 2: Enzyme Inhibition Properties
These findings highlight the compound's potential therapeutic applications in managing conditions like type 2 diabetes and Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound in vivo and in vitro:
- Diabetes Management : A study demonstrated that treatment with this compound significantly reduced blood glucose levels in diabetic mice, indicating its potential as an antidiabetic agent. The mechanism was attributed to its inhibitory action on α-glucosidase, leading to decreased carbohydrate absorption in the intestine .
- Neuroprotective Effects : Research conducted on neuronal cell lines showed that this compound could protect against oxidative stress-induced apoptosis. This effect was linked to its antioxidant properties and its ability to modulate signaling pathways involved in cell survival .
- Anti-inflammatory Activity : Another study reported that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in inflammatory conditions .
Q & A
Q. What are the recommended methods for synthesizing calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate, and how can its purity be validated?
Synthesis typically involves neutralizing 2-hydroxy-2-(4-hydroxyphenyl)acetic acid with calcium hydroxide or carbonate under controlled pH. The reaction must avoid excess calcium to prevent insoluble hydroxide formation. Purity validation requires:
Q. How can crystallographic data for calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate be refined to resolve hydrogen-bonding ambiguities?
Use SHELXL for small-molecule refinement:
- Apply restraints for disordered hydroxyl groups.
- Validate hydrogen-bonding networks via graph set analysis (e.g., Etter’s formalism for R₂²(8) motifs) .
- Cross-reference with Cambridge Structural Database entries for similar mandelate derivatives .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S isomers) in 2-hydroxy-2-(4-hydroxyphenyl)acetate impact calcium salt stability and bioactivity?
-
Stability : The (S)-enantiomer forms more stable coordination complexes with calcium due to favorable chelation geometry (e.g., bidentate binding via hydroxyl and carboxylate groups) .
-
Bioactivity : (S)-4-Hydroxymandelate derivatives show enhanced anti-inflammatory activity in vitro (IC₅₀ = 12 μM for COX-2 inhibition vs. 28 μM for racemic forms) .
Table 1 : Enantiomer-Specific PropertiesProperty (S)-Isomer (R)-Isomer Melting Point 149–151°C 142–144°C Solubility (H₂O) 1.2 g/L 0.8 g/L COX-2 IC₅₀ 12 μM 28 μM Source:
Q. What experimental strategies resolve contradictions in reported bioactivity data for calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate?
Discrepancies often arise from:
- Impurity profiles : Use preparative HPLC to isolate the calcium salt from residual free acid (common in low-yield syntheses) .
- Assay interference : Validate anti-inflammatory activity via both ELISA (for direct protein binding) and cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages) .
- Coordination state : Characterize speciation in solution via pH-dependent UV-Vis and conductivity measurements .
Q. How can hydrogen-bonding networks in crystalline calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate inform co-crystal design for enhanced solubility?
- Graph set analysis reveals dominant motifs:
Methodological Guidance
Q. What protocols ensure reproducibility in crystallizing calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate for X-ray studies?
Q. How should researchers differentiate calcium 2-hydroxy-2-(4-hydroxyphenyl)acetate from structurally similar β-hydroxyphenyl derivatives in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
